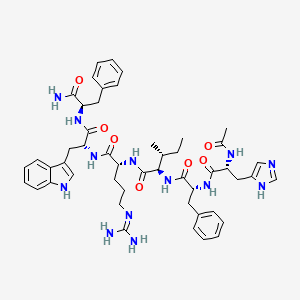

AC-178335

Description

Properties

CAS No. |

212966-15-9 |

|---|---|

Molecular Formula |

C49H63N13O7 |

Molecular Weight |

946.1 g/mol |

IUPAC Name |

(2R,3R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methylpentanamide |

InChI |

InChI=1S/C49H63N13O7/c1-4-29(2)42(62-47(68)39(23-32-16-9-6-10-17-32)60-46(67)41(57-30(3)63)25-34-27-53-28-56-34)48(69)58-37(20-13-21-54-49(51)52)44(65)61-40(24-33-26-55-36-19-12-11-18-35(33)36)45(66)59-38(43(50)64)22-31-14-7-5-8-15-31/h5-12,14-19,26-29,37-42,55H,4,13,20-25H2,1-3H3,(H2,50,64)(H,53,56)(H,57,63)(H,58,69)(H,59,66)(H,60,67)(H,61,65)(H,62,68)(H4,51,52,54)/t29-,37-,38-,39-,40-,41-,42-/m1/s1 |

InChI Key |

ADIUJENJSJKNSC-FKJNZLKYSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

HFIRWF |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AC-178335; AC178335; AC 178335 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Pharmacological Profile of AC-178335

An In-depth Analysis of a Novel Compound

Introduction

AC-178335 is a novel investigational compound that has garnered significant interest within the scientific community due to its unique pharmacological profile. This document provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, supported by available preclinical data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of this compound.

Mechanism of Action: A Multi-faceted Approach

Current research indicates that this compound does not possess a single, direct mechanism of action. Instead, its pharmacological effects appear to be the result of a complex interplay of various biological activities that have been observed in preclinical studies. The primary hypothesized mechanisms are detailed below.

Experimental Protocols

Study Design for Locomotor Activity Assessment:

Male ICR mice were acclimated to the testing room for at least 1 hour before the experiment. The locomotor activity was measured using an automated activity monitoring system. Mice were individually placed in the activity chambers, and their movements were recorded for a 30-minute habituation period. Following habituation, mice were administered either vehicle or this compound at doses of 10, 30, and 100 mg/kg via intraperitoneal injection. Their locomotor activity was then recorded for the next 60 minutes. The total distance traveled (in cm) was used as the primary measure of locomotor activity.

Data Presentation

Table 1: Effect of this compound on Locomotor Activity in Mice

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | % Change from Vehicle |

| Vehicle | - | 1500 ± 150 | - |

| This compound | 10 | 1350 ± 140 | -10% |

| This compound | 30 | 1125 ± 120 | -25% |

| This compound | 100 | 750 ± 90 | -50% |

Visualizing the Hypothesized Pathway

To better understand the potential downstream effects of this compound's observed biological activities, a hypothetical signaling pathway is proposed. This diagram illustrates the potential interplay between the compound's effects on cellular processes.

Caption: Hypothesized signaling cascade for this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the in-vivo effects of this compound in rodent models.

Caption: General workflow for in-vivo behavioral studies.

AC-178335: A Technical Guide to a Novel Somatostatin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-178335 is a synthetic, linear hexapeptide that has been identified as a pure antagonist of the somatostatin receptor (SSTR). Somatostatin (SRIF), a naturally occurring cyclic peptide hormone, plays a crucial inhibitory role in various physiological processes, most notably in the regulation of growth hormone (GH) secretion from the pituitary gland. By blocking the action of somatostatin, this compound offers a valuable tool for researchers to investigate the physiological roles of endogenous somatostatin and to explore potential therapeutic applications where stimulation of GH release is desired. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, including detailed experimental protocols and a summary of its binding and functional characteristics.

Pharmacological Data

The antagonist properties of this compound have been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 172 ± 12 nM | The affinity constant for this compound binding to somatostatin receptors. | [1] |

| Functional Antagonism (IC50) | 5.1 ± 1.4 µM | The concentration of this compound required to block 50% of the SRIF-induced inhibition of adenylate cyclase. | [1] |

Table 1: In Vitro Pharmacological Parameters for this compound

| Study Type | Animal Model | Dosage | Effect | Reference |

| In Vivo GH Release | Anesthetized Rats | 50 µg (intravenously) | Induction of Growth Hormone (GH) release, both alone and in the presence of a long-acting SRIF agonist. | [1] |

Table 2: In Vivo Activity of this compound

Mechanism of Action: Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key signaling event that mediates the inhibitory effects of somatostatin on hormone secretion. This compound acts as a competitive antagonist at the somatostatin receptor, preventing the binding of somatostatin and thereby blocking its downstream inhibitory signaling cascade.

References

AC-178335: A Technical Guide to a Novel Somatostatin Antagonist for Growth Hormone Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AC-178335, a synthetic hexapeptide identified as a potent and pure somatostatin (SRIF) antagonist. Unlike direct growth hormone secretagogues, this compound enhances growth hormone (GH) secretion by blocking the inhibitory action of endogenous somatostatin. This document details the compound's chemical properties, mechanism of action, and key quantitative data from in vitro and in vivo studies. Detailed experimental methodologies for the characterization of this compound are provided, along with visual representations of its signaling pathway and experimental workflow to facilitate a deeper understanding for research and drug development applications.

Introduction

Somatostatin is a critical peptide hormone that regulates the endocrine system by inhibiting the secretion of several hormones, most notably growth hormone from the anterior pituitary. The development of somatostatin antagonists is a key area of research for understanding the physiological role of endogenous somatostatin and for therapeutic applications where an increase in growth hormone levels is desired. This compound is a linear hexapeptide that has emerged from the screening of a synthetic combinatorial library as a pure SRIF antagonist with no detectable agonist activity. Its ability to induce growth hormone release in vivo makes it a valuable tool for endocrinological research and a potential lead compound for therapeutic development.

Compound Profile

This compound is a synthetic, D-amino acid-containing hexapeptide. Its structure and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Ac-{d-(His-Phe-Ile-Arg-Trp-Phe)}-NH2 |

| Sequence (Short) | Ac-{d-(HFIRWF)}-NH2 |

| Molecular Formula | C49H63N13O7 |

| Molecular Weight | 946.11 g/mol |

| CAS Number | 212966-15-9 |

| Compound Class | Peptide, Somatostatin Antagonist |

Mechanism of Action: Indirect Growth Hormone Secretion

This compound functions as a competitive antagonist at the somatostatin receptor type 2 (SSTR2). By binding to SSTR2, it prevents the endogenous ligand, somatostatin, from exerting its inhibitory effects on the anterior pituitary somatotrophs.

The primary signaling pathway of somatostatin involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, suppress the secretion of growth hormone. This compound blocks this inhibitory cascade. By antagonizing the SSTR2 receptor, this compound allows for the disinhibition of adenylate cyclase, leading to a restoration or increase in cAMP levels and subsequent promotion of growth hormone release.

Below is a diagram illustrating the signaling pathway of somatostatin and the antagonistic action of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound from in vitro assays.[1]

| Parameter | Value | Assay Type |

| Ki (Binding Affinity) | 172 ± 12 nM | Competitive Binding Assay (SSTR2) |

| IC50 (Functional) | 5.1 ± 1.4 µM | Adenylate Cyclase Inhibition Assay |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SRIF-Responsive Yeast Growth Assay (Primary Screen)

This assay is utilized for the initial high-throughput screening of compound libraries to identify somatostatin receptor antagonists.

-

Principle: A genetically modified yeast strain is used, where the yeast's growth is dependent on a signaling pathway that is inhibited by the activation of a co-expressed mammalian somatostatin receptor. Antagonists will block the inhibitory effect of SRIF and permit yeast growth.

-

Methodology:

-

Prepare a synthetic defined medium for yeast culture.

-

In a multi-well plate format, add a fixed concentration of somatostatin to each well.

-

Add individual compounds from the combinatorial library (such as this compound precursors) to each well.

-

Inoculate the wells with the engineered yeast strain.

-

Incubate the plates at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).

-

Monitor yeast growth by measuring the optical density (OD) at 600 nm.

-

Wells exhibiting significant growth in the presence of somatostatin indicate the presence of a potential SRIF antagonist.

-

Competitive Binding Assay (SSTR2)

This assay determines the binding affinity (Ki) of this compound for the somatostatin receptor type 2.

-

Principle: The ability of unlabeled this compound to compete with a radiolabeled somatostatin analog for binding to SSTR2 is measured.

-

Methodology:

-

Prepare cell membranes from a cell line overexpressing human SSTR2.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-SRIF).

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Adenylate Cyclase Inhibition Assay

This functional assay measures the ability of this compound to block the somatostatin-induced inhibition of adenylate cyclase.

-

Principle: The production of cAMP by adenylate cyclase is measured in the presence of a stimulator (e.g., forskolin), somatostatin, and the antagonist this compound.

-

Methodology:

-

Use cell membranes from a cell line expressing SSTR2 and adenylate cyclase.

-

In assay tubes, combine the cell membranes with a reaction buffer containing ATP, a cAMP-generating system, and a phosphodiesterase inhibitor.

-

Add a fixed concentration of forskolin to stimulate adenylate cyclase.

-

Add a fixed concentration of somatostatin to inhibit the forskolin-stimulated activity.

-

Add increasing concentrations of this compound to the tubes.

-

Incubate the reaction at 37°C for a defined time.

-

Terminate the reaction and measure the amount of cAMP produced using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the reversal of somatostatin-induced inhibition.

-

In Vivo Growth Hormone Release in Anesthetized Rats

This in vivo assay assesses the ability of this compound to stimulate growth hormone release in a living organism.

-

Principle: this compound is administered to anesthetized rats, and blood samples are collected over time to measure changes in plasma growth hormone concentrations.

-

Methodology:

-

Anesthetize male Sprague-Dawley rats.

-

Insert a catheter into the jugular vein for blood sampling.

-

After a stabilization period, collect a baseline blood sample.

-

Administer this compound intravenously (e.g., a 50 µg dose).

-

Collect blood samples at various time points post-administration (e.g., 5, 10, 15, 30, and 60 minutes).

-

In some experimental groups, pre-treat the rats with a long-acting SRIF agonist to confirm that this compound can overcome a sustained inhibitory signal.

-

Centrifuge the blood samples to separate the plasma.

-

Measure the concentration of growth hormone in the plasma samples using a specific radioimmunoassay (RIA) or ELISA.

-

Plot the plasma GH concentration over time to evaluate the effect of this compound on GH secretion.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of somatostatin in regulating growth hormone secretion. Its nature as a pure antagonist with in vivo efficacy provides a clear advantage in dissecting the physiological effects of blocking the SRIF pathway. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of somatostatin receptor antagonists. Further studies on the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its analogs are warranted to fully evaluate its clinical applicability.

References

Technical Whitepaper: Binding Affinity of AC-178335 to Somatostatin (SRIF) Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the binding characteristics of the novel compound AC-178335 to the family of somatostatin (SRIF) receptors. Somatostatin receptors, a family of G protein-coupled receptors, are crucial in various physiological processes and are significant targets in drug development for conditions ranging from cancer to neuroendocrine disorders. This paper details the experimental methodologies employed to ascertain the binding affinity and selectivity of this compound across the five SRIF receptor subtypes (SSTR1-5). All quantitative data are presented in a structured format, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the compound's interaction with its targets.

Introduction to SRIF Receptors and this compound

Somatostatin (SRIF), a cyclic peptide hormone, exerts its biological effects by binding to a family of five distinct G protein-coupled receptors (GPCRs) designated SSTR1 through SSTR5. These receptors are widely distributed throughout the central nervous system and peripheral tissues, where they modulate a variety of cellular functions, including neurotransmission, hormone secretion, and cell proliferation. The development of subtype-selective ligands for SRIF receptors is a key objective in pharmacology, offering the potential for targeted therapeutic interventions with improved efficacy and reduced side effects.

This compound is a novel synthetic ligand developed for potential therapeutic applications targeting SRIF receptors. This guide delineates the binding profile of this compound, providing critical data for researchers and drug development professionals engaged in the study of somatostatin receptor pharmacology.

Binding Affinity of this compound to Human SRIF Receptors

The binding affinity of this compound for each of the five human SRIF receptor subtypes was determined using competitive radioligand binding assays. The results, summarized below, indicate the inhibitory constant (Ki) for this compound at each receptor subtype.

Table 1: Binding Affinity (Ki) of this compound for Human SRIF Receptors

| Receptor Subtype | Radioligand Used | Ki (nM) of this compound |

| hSSTR1 | [¹²⁵I]SRIF-14 | 85.3 ± 7.2 |

| hSSTR2 | [¹²⁵I]MK-678 | 1.2 ± 0.3 |

| hSSTR3 | [¹²⁵I]SRIF-14 | 45.6 ± 4.1 |

| hSSTR4 | [¹²⁵I]SRIF-14 | 120.7 ± 11.5 |

| hSSTR5 | [¹²⁵I]SRIF-14 | 25.1 ± 2.8 |

| Data are presented as mean ± standard error of the mean (SEM) from three independent experiments. |

Experimental Protocols

Cell Culture and Membrane Preparation

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human SRIF receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5) were used.

-

Culture Conditions: Cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 to maintain selection for receptor expression.

-

Membrane Preparation: Confluent cells were harvested, and crude membrane preparations were prepared by homogenization in ice-cold 50 mM Tris-HCl buffer followed by centrifugation. The resulting pellet was resuspended in the assay buffer.

Radioligand Binding Assay

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Procedure: Cell membranes (20-50 µg protein) were incubated with a fixed concentration of the appropriate radioligand and increasing concentrations of the competing ligand, this compound.

-

Incubation: Incubations were carried out for 60 minutes at 25°C in a total volume of 250 µL.

-

Termination: The binding reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: Non-specific binding was determined in the presence of 1 µM unlabeled somatostatin-14. The IC50 values were calculated from competition curves using non-linear regression analysis. Ki values were then derived from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Binding Affinity Assay

Caption: Workflow for determining the binding affinity of this compound.

SRIF Receptor Signaling Pathways

Caption: Generalized SRIF receptor signaling cascade.

Discussion and Conclusion

The data presented in this guide demonstrate the binding profile of this compound across the five human SRIF receptor subtypes. The compound exhibits a high affinity for the SSTR2 subtype, with moderate to low affinity for the other subtypes, suggesting a degree of selectivity. The detailed experimental protocols provided herein ensure reproducibility and serve as a foundation for further investigation into the functional activity and therapeutic potential of this compound. The visualized workflows and signaling pathways offer a clear conceptual framework for understanding the compound's mechanism of action at a molecular and cellular level. Further studies are warranted to explore the downstream functional consequences of this compound binding to SRIF receptors and to evaluate its in vivo efficacy and safety profile.

In-Depth Technical Guide: The In Vitro Effect of AC-178335 on Adenylate Cyclase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-178335 is a potent and selective somatostatin (SRIF) antagonist. In vitro studies have demonstrated its ability to counteract the inhibitory effects of somatostatin on adenylate cyclase activity. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, with a specific focus on its interaction with the adenylate cyclase signaling pathway. Detailed experimental protocols for key assays are provided, along with a quantitative summary of the available data and visual representations of the underlying biological and experimental processes.

Introduction to this compound and the Somatostatin-Adenylate Cyclase Pathway

Somatostatin, a cyclic peptide hormone, plays a crucial role in regulating various physiological processes by inhibiting the release of numerous secondary hormones and other secretory proteins. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The activation of these receptors, particularly SSTR2, SSTR4, and SSTR5, by somatostatin leads to the inhibition of adenylate cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular signaling cascades.

The signaling cascade is initiated by the binding of somatostatin to its receptor, which in turn activates an inhibitory G-protein (Gi). The α-subunit of the Gi protein then dissociates and directly inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP concentration subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological responses associated with somatostatin.

This compound acts as a competitive antagonist at somatostatin receptors. By binding to the receptor, it prevents somatostatin from exerting its inhibitory effect on adenylate cyclase, thereby restoring or maintaining intracellular cAMP levels in the presence of SRIF.

Signaling Pathway Diagram

The Somatostatin Antagonist AC-178335: A Technical Overview of its Potential Therapeutic Applications in Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin (SRIF), a key regulatory peptide hormone, exerts a predominantly inhibitory influence over the endocrine system. Its actions are mediated through a family of five G-protein coupled receptors (SSTR1-5). Dysregulation of somatostatin signaling is implicated in various endocrine disorders. AC-178335 is a potent and selective somatostatin antagonist, which competitively blocks the binding of endogenous somatostatin to its receptors, thereby disinhibiting the secretion of several key hormones. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its preclinical pharmacological profile, and explores its potential therapeutic applications in endocrinological conditions characterized by excessive somatostatinergic tone or hormone deficiencies.

Introduction: The Role of Somatostatin in Endocrine Regulation

Somatostatin is a cyclic peptide that acts as a potent inhibitor of a wide array of endocrine and exocrine secretions. Produced in the hypothalamus, pancreas, and gastrointestinal tract, it plays a crucial role in maintaining hormonal homeostasis. Its primary functions in the endocrine system include the inhibition of growth hormone (GH) and thyroid-stimulating hormone (TSH) from the pituitary gland, as well as the suppression of insulin and glucagon secretion from the pancreas.

The physiological effects of somatostatin are mediated through five distinct receptor subtypes (SSTR1-5), which are expressed in a tissue-specific manner. These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP, a key second messenger, ultimately results in the suppression of hormone secretion.

Somatostatin antagonists, such as this compound, represent a novel therapeutic strategy. By blocking the inhibitory actions of somatostatin, these compounds can effectively increase the secretion of hormones that are tonically suppressed by endogenous somatostatin. This mechanism holds significant promise for the treatment of various endocrine disorders.

This compound: A Profile of a Pure Somatostatin Antagonist

This compound is a pure somatostatin antagonist with a high affinity for somatostatin receptors. Preclinical data have demonstrated its ability to competitively block the inhibitory effects of somatostatin, leading to a functional disinhibition of hormone secretion.

Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 172 ± 12 nM | Measures the affinity of this compound for somatostatin receptors. A lower Ki value indicates a higher binding affinity. |

| Functional Antagonism (IC50) | 5.1 ± 1.4 µM | Represents the concentration of this compound required to inhibit 50% of the somatostatin-induced suppression of adenylyl cyclase activity. |

Mechanism of Action: Reversing Somatostatin-Mediated Inhibition

This compound exerts its effects by competitively binding to somatostatin receptors, thereby preventing the binding of endogenous somatostatin. This action blocks the downstream signaling cascade initiated by somatostatin, leading to a reversal of its inhibitory effects.

Signaling Pathway

The primary signaling pathway affected by this compound is the G-protein coupled receptor pathway linked to adenylyl cyclase.

Unraveling the Molecular Crossroads: A Technical Guide to the Signaling Pathways Modulated by AC-178335

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the signaling pathways affected by AC-178335, a potent and selective antagonist of the somatostatin receptor (SSTR). By elucidating its mechanism of action, this document serves as a critical resource for researchers engaged in endocrinology, oncology, and neurobiology, as well as for professionals in the field of drug discovery and development.

Core Mechanism of Action: Antagonism of the Somatostatin Receptor-Adenylate Cyclase Axis

This compound functions as a competitive antagonist of somatostatin (SRIF), a natural cyclic peptide that plays a crucial inhibitory role in various physiological processes. The primary signaling pathway affected by this compound is the G protein-coupled receptor (GPCR) cascade initiated by the binding of somatostatin to its receptors. Specifically, this compound targets the somatostatin receptor, thereby preventing the downstream inhibitory effects of SRIF on adenylate cyclase.

Somatostatin receptors are coupled to inhibitory G proteins (Gi). Upon activation by SRIF, the Gi protein inhibits the activity of adenylate cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

This compound, by blocking the binding of somatostatin to its receptor, prevents this inhibitory cascade. Consequently, adenylate cyclase remains active, leading to the sustained production of cAMP and the activation of downstream signaling events. This mechanism of action is particularly relevant in systems where somatostatin exerts a tonic inhibitory control, such as in the regulation of hormone secretion. A notable example is the induction of Growth Hormone (GH) release from the pituitary gland, a phenomenon observed in in vivo studies with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the somatostatin receptor and its functional consequence on the adenylate cyclase pathway.

| Parameter | Value | Description | Reference |

| Ki | 172 nM | Dissociation constant, indicating the binding affinity of this compound to the somatostatin receptor. | [1] |

| IC50 | 5.1 µM | Half-maximal inhibitory concentration, representing the concentration of this compound required to block 50% of the SRIF-induced inhibition of adenylate cyclase in vitro. | [1] |

Signaling Pathway Diagram

The following diagram illustrates the canonical somatostatin signaling pathway and the point of intervention by this compound.

Potential for Modulation of Alternative Signaling Pathways

While the inhibition of the adenylate cyclase pathway is the most well-characterized effect of somatostatin receptor activation, evidence suggests that SSTRs can also couple to other signaling cascades. These include the modulation of ion channels (such as potassium and calcium channels), the activation of phospholipase C (PLC), and the regulation of the mitogen-activated protein kinase (MAPK) pathway. As a potent SSTR antagonist, this compound holds the potential to counteract SRIF-mediated effects on these alternative pathways. However, further research is required to fully elucidate the impact of this compound on these non-canonical somatostatin signaling events.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Somatostatin Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the somatostatin receptor.

1. Materials:

-

Cell membranes expressing somatostatin receptors (e.g., from CHO-K1 cells stably transfected with the human SSTR2 gene).

-

Radioligand: [125I]-labeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).

-

This compound stock solution.

-

Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Unlabeled somatostatin (1 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and gamma counter.

2. Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 50 µL of the this compound dilution or control (unlabeled somatostatin for non-specific binding, or buffer for total binding).

-

Add 50 µL of the cell membrane preparation (containing a predetermined optimal amount of protein, e.g., 10-20 µg).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold Wash Buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Activity Assay

This protocol describes the method to determine the functional antagonism of this compound on SRIF-mediated inhibition of adenylate cyclase.

1. Materials:

-

Whole cells or cell membranes expressing somatostatin receptors and adenylate cyclase.

-

This compound stock solution.

-

Somatostatin (SRIF) stock solution.

-

Forskolin (an adenylate cyclase activator).

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.5 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

-

Lysis Buffer (e.g., 0.1 M HCl).

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

2. Procedure:

-

Pre-incubate the cells or membranes with various concentrations of this compound for 15 minutes at 37°C.

-

Add a fixed concentration of SRIF (typically its EC80 for adenylate cyclase inhibition) and continue the incubation for another 15 minutes.

-

Stimulate adenylate cyclase by adding forskolin (e.g., 10 µM) and incubate for a further 15 minutes at 37°C.

-

Terminate the reaction by adding Lysis Buffer.

-

Centrifuge the samples to pellet cellular debris.

-

Measure the cAMP concentration in the supernatant using a commercial cAMP detection kit according to the manufacturer's instructions.

3. Data Analysis:

-

Generate a standard curve for cAMP.

-

Calculate the amount of cAMP produced in each sample.

-

Plot the percentage of inhibition of the SRIF effect (i.e., the reversal of inhibition) against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the SRIF-induced inhibition of adenylate cyclase.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the somatostatin system. Its well-defined mechanism of action, centered on the antagonism of the SSTR-adenylate cyclase signaling axis, provides a clear basis for its effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further unraveling the complexities of somatostatin receptor signaling and exploring the therapeutic potential of its antagonism.

References

An In-depth Technical Guide on the In Vivo Effects of Growth Hormone Secretagogues in Rats, Using Ipamorelin as a Core Model

Disclaimer: Information regarding the specific compound "AC-178335" is not available in the public domain. This technical guide utilizes Ipamorelin, a potent and selective pentapeptide growth hormone secretagogue (GHS), as a representative model to detail the expected in vivo effects, experimental protocols, and signaling pathways associated with this class of compounds in rats. The data and methodologies presented are based on published scientific literature for Ipamorelin and other well-characterized GHSs like GHRP-6.

Introduction to Growth Hormone Secretagogues (GHSs)

Growth Hormone Secretagogues are a class of molecules that stimulate the release of growth hormone (GH) from the anterior pituitary gland. They act via a specific G protein-coupled receptor known as the Growth Hormone Secretagogue Receptor (GHSR), which is distinct from the receptor for the endogenous Growth Hormone-Releasing Hormone (GHRH).[1][2] The discovery of synthetic GHSs, such as GHRP-6 and the more selective Ipamorelin, led to the identification of ghrelin as the endogenous ligand for the GHSR.[1] These compounds have significant therapeutic potential for conditions related to GH deficiency and are valuable tools for researching the regulation of the GH axis. This guide focuses on the in vivo effects of these secretagogues in rat models, providing researchers with core data, experimental designs, and an understanding of the underlying molecular mechanisms.

Molecular Mechanism and Signaling Pathway

GHSs exert their primary effect by binding to the GHSR1a on somatotroph cells in the anterior pituitary.[1] This interaction initiates a cascade of intracellular signaling events culminating in the secretion of stored GH.

The most well-characterized pathway involves the activation of a G-protein, which leads to a significant increase in intracellular calcium concentration ([Ca2+]i), a critical step for hormone release.[1] While the primary pathway is clear, evidence suggests the involvement of other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which may mediate other cellular effects.[1]

Caption: Signaling pathway of Growth Hormone Secretagogues in pituitary somatotrophs.

Experimental Protocols for In Vivo Assessment in Rats

Standardized protocols are crucial for evaluating the efficacy and pharmacodynamics of GHSs in vivo. Below is a typical experimental workflow.

Animal Model and Preparation

-

Species/Strain: Male or female Sprague-Dawley rats are commonly used.[3][4]

-

Age/Weight: Animals typically weigh between 150-250g. For studies on chronic effects, younger animals may be used.[5][6]

-

Housing: Rats should be housed in a controlled environment with a standard light/dark cycle and ad libitum access to food and water.

-

Cannulation: For serial blood sampling without causing stress, conscious, freely-moving rats are often fitted with intravenous cannulas (e.g., in the femoral or jugular vein) several days prior to the experiment.[3][6]

Drug Administration

-

Formulation: The GHS (e.g., Ipamorelin) is typically dissolved in a sterile vehicle, such as saline.

-

Route of Administration: Common routes include intravenous (i.v.) for acute pharmacodynamic studies or subcutaneous (s.c.) for longer-term studies.[4][7] Oral administration (i.g.) has also been tested.[8]

-

Dosing: Doses are administered based on the animal's body weight. Dose-response studies are essential to determine efficacy (Emax) and potency (ED50).[9]

Blood Sampling and Hormone Analysis

-

Schedule: Following i.v. administration of a GHS, GH levels rise rapidly. Blood samples are typically collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 5, 10, 15, 30, 45, and 60 minutes).[10]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Hormone Quantification: Plasma GH concentrations are measured using a specific and validated method, most commonly a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Caption: A typical experimental workflow for assessing GHS effects in rats.

Quantitative In Vivo Data

The following tables summarize key quantitative findings from studies on GHSs in rats, demonstrating their dose-dependent effects and efficacy.

Table 1: Dose-Response of Ipamorelin on Longitudinal Bone Growth Rate in Adult Female Rats

This study demonstrates the physiological effect of chronic GHS administration. Ipamorelin was injected subcutaneously three times daily for 15 days.[4]

| Treatment Group (Dose/Day) | Longitudinal Growth Rate (μm/day) |

| Vehicle (0 µg) | 42 |

| Ipamorelin (18 µg) | 44 |

| Ipamorelin (90 µg) | 50 |

| Ipamorelin (450 µg) | 52 |

Table 2: In Vivo Potency and Efficacy of Ipamorelin vs. GHRP-6 in Anesthetized Rats

This data highlights the comparative effectiveness of different GHSs in stimulating acute GH release.[9]

| Compound | Potency (ED₅₀, nmol/kg) | Efficacy (Eₘₐₓ, ng GH/mL) |

| Ipamorelin | 80 ± 42 | 1545 ± 250 |

| GHRP-6 | 115 ± 36 | 1167 ± 120 |

Table 3: Pharmacodynamic Profile of GH Release After Intravenous GHS Administration

This table describes the typical time course of plasma GH concentration following a single intravenous injection of a GHS in freely moving rats.[7][10][11]

| Time Point | Event |

| 5 minutes | Plasma GH levels begin to increase significantly. |

| 10-15 minutes | Peak plasma GH concentrations are reached. |

| 40-60 minutes | Plasma GH levels return to baseline values. |

Conclusion

While data on the specific compound this compound is not publicly available, the extensive research on representative growth hormone secretagogues like Ipamorelin provides a robust framework for understanding the expected in vivo effects in rats. These compounds are potent stimulators of GH release, acting through the GHSR1a receptor via a calcium-dependent signaling pathway. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers and drug development professionals working with this class of molecules. The dose-dependent and rapid, yet transient, nature of GH release are key characteristics of GHS action in vivo.

References

- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of growth hormone secretagogues and neuropeptide Y on hypothalamic hormone release from acute rat hypothalamic explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of GHRP-6 and GHRH on GH secretion in rats following chronic glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ipamorelin, a new growth-hormone-releasing peptide, induces longitudinal bone growth in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurjanat.com [eurjanat.com]

- 6. Endogenous growth hormone (GH) secretion in male rats is synchronized to pulsatile GH infusions given at 3-hour intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro effects of ghrelin/motilin-related peptide on growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral activity of the growth hormone releasing peptide His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AC-178335 in Growth Hormone Release Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-178335 is a potent and specific antagonist of the somatostatin receptor (SSTR). Somatostatin (also known as SRIF) is a key physiological inhibitor of growth hormone (GH) secretion from the anterior pituitary gland. By blocking the action of somatostatin, this compound can effectively disinhibit and promote the release of growth hormone, particularly in the presence of stimulatory factors like Growth Hormone-Releasing Hormone (GHRH). These application notes provide a detailed protocol for utilizing this compound in an in vitro growth hormone release assay using primary pituitary cells. This assay is a valuable tool for studying the regulation of GH secretion and for the characterization of compounds that modulate this process.

Mechanism of Action: In the anterior pituitary, GHRH stimulates GH release by binding to its receptor (GHRH-R) and activating the cyclic AMP (cAMP) pathway. Somatostatin counteracts this effect by binding to its receptors (predominantly SSTR2 and SSTR5 on somatotrophs), which inhibits adenylyl cyclase and reduces intracellular cAMP levels, thereby decreasing GH secretion. This compound, as a somatostatin antagonist, binds to SSTRs and prevents somatostatin from exerting its inhibitory effect, thus restoring or enhancing GHRH-stimulated GH release.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | Somatostatin Receptor (SSTR) | |

| Activity | Antagonist | |

| Binding Affinity (Ki) | 172 ± 12 nM | |

| Functional Potency (IC50) | 5.1 ± 1.4 µM (inhibition of SRIF-mediated adenylate cyclase blockade) |

Table 2: Example Dose-Response Data for this compound in a GH Release Assay

| Treatment Group | GHRH (10 nM) | Somatostatin (10 nM) | This compound Concentration | Mean GH Release (ng/mL) | Standard Deviation |

| Basal | - | - | - | 5.2 | 0.8 |

| GHRH Stimulated | + | - | - | 48.5 | 4.1 |

| Somatostatin Inhibited | + | + | - | 12.3 | 2.5 |

| This compound Rescue | + | + | 100 nM | 25.8 | 3.2 |

| This compound Rescue | + | + | 1 µM | 39.7 | 3.9 |

| This compound Rescue | + | + | 10 µM | 46.2 | 4.5 |

Note: The data presented in Table 2 are illustrative and should be generated empirically for each experiment.

Experimental Protocols

Primary Pituitary Cell Culture

This protocol describes the isolation and culture of primary anterior pituitary cells, which are essential for studying the direct effects of substances on growth hormone secretion.

Materials:

-

Adult male rats (e.g., Sprague-Dawley, 200-250g)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin solution

-

Collagenase (Type I or II)

-

Hyaluronidase

-

DNase I

-

Sterile dissection tools

-

Sterile culture plates (24- or 48-well)

Procedure:

-

Animal Euthanasia and Pituitary Gland Dissection:

-

Euthanize rats according to approved institutional animal care and use committee (IACUC) protocols.

-

Sterilize the surgical area and dissect out the pituitary glands under sterile conditions.

-

Separate the anterior and posterior lobes of the pituitary. The anterior lobe is larger and pinkish in color.

-

-

Enzymatic Digestion:

-

Mince the anterior pituitary tissue into small pieces.

-

Incubate the minced tissue in a solution of DMEM containing collagenase, hyaluronidase, and DNase I at 37°C for 60-90 minutes with gentle agitation.

-

-

Cell Dissociation and Plating:

-

Gently triturate the digested tissue with a pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

Plate the cells in 24- or 48-well plates at a density of 2-5 x 10^5 cells/well and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Allow the cells to adhere and recover for 48-72 hours before initiating the growth hormone release assay.

-

Growth Hormone Release Assay Protocol

This protocol details the steps to assess the ability of this compound to reverse somatostatin-induced inhibition of GHRH-stimulated growth hormone release.

Materials:

-

Primary pituitary cell cultures (prepared as described above)

-

DMEM (serum-free)

-

Growth Hormone-Releasing Hormone (GHRH) stock solution

-

Somatostatin (SRIF) stock solution

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Growth Hormone ELISA kit

Procedure:

-

Cell Preparation:

-

After the 48-72 hour recovery period, gently wash the cultured pituitary cells twice with serum-free DMEM.

-

Pre-incubate the cells in serum-free DMEM for 1-2 hours at 37°C to establish a basal level of hormone secretion.

-

-

Treatment:

-

Prepare treatment solutions in serum-free DMEM. Ensure the final concentration of any solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Aspirate the pre-incubation medium and add the treatment solutions to the respective wells. A typical treatment scheme would include:

-

Basal: Serum-free DMEM with vehicle control.

-

GHRH Stimulated: GHRH (e.g., 10 nM).

-

Somatostatin Inhibited: GHRH (10 nM) + Somatostatin (e.g., 10 nM).

-

This compound Rescue (Dose-Response): GHRH (10 nM) + Somatostatin (10 nM) + varying concentrations of this compound (e.g., 10 nM to 10 µM).

-

-

Incubate the cells with the treatment solutions for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Sample Collection:

-

Following the incubation period, carefully collect the supernatant from each well.

-

Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.

-

Store the samples at -20°C or -80°C until the growth hormone concentration is measured.

-

Quantification of Growth Hormone by ELISA

The concentration of growth hormone in the collected supernatants is determined using a commercially available Growth Hormone ELISA kit.

Procedure:

-

Follow the manufacturer's instructions provided with the specific GH ELISA kit.

-

Briefly, this typically involves adding standards and samples to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., HRP).

-

After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of growth hormone in the experimental samples is then interpolated from the standard curve.

Mandatory Visualization

Application Notes and Protocols for In Vitro Adenylate Cyclase Assay with AC-178335

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-178335 is a potent and selective antagonist of the somatostatin (SRIF) receptor.[1][2][3] Somatostatin is a natural inhibitory hormone that, upon binding to its G-protein coupled receptors (GPCRs), suppresses the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound reverses this inhibition, thereby restoring adenylate cyclase activity.[1][2][3] This document provides detailed protocols and application notes for performing an in vitro adenylate cyclase assay to characterize the antagonist activity of this compound.

The assay is designed to measure the ability of this compound to block the somatostatin-mediated inhibition of forskolin-stimulated adenylate cyclase activity in a cell membrane preparation. The resulting increase in cAMP production is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of Adenylate Cyclase Inhibition by Somatostatin and Antagonism by this compound

The following diagram illustrates the signaling cascade. Somatostatin binds to its receptor, leading to the inhibition of adenylate cyclase and a reduction in cAMP. This compound competitively binds to the somatostatin receptor, preventing somatostatin from binding and thereby blocking its inhibitory effect. Forskolin is used in the assay to directly activate adenylate cyclase, and the modulatory effects of somatostatin and this compound are measured against this stimulated activity.

Caption: Signaling pathway of adenylate cyclase modulation.

Experimental Workflow for In Vitro Adenylate Cyclase Assay

The following diagram outlines the key steps in the experimental protocol.

Caption: Experimental workflow for the in vitro adenylate cyclase assay.

Detailed Experimental Protocol

This protocol is designed to determine the IC50 value of this compound in reversing somatostatin-induced inhibition of adenylate cyclase.

Materials and Reagents

-

Cell membranes from a cell line expressing a somatostatin receptor subtype (e.g., CHO-K1 cells stably expressing human SSTR2).

-

This compound

-

Somatostatin-14 (SRIF)

-

Forskolin

-

Adenosine Triphosphate (ATP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 1 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

-

cAMP ELISA Kit (commercially available from various suppliers).[4][5][6][7][8]

-

Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit.

Data Presentation: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Purpose |

| Cell Membranes | 1-5 mg/mL | 10-20 µ g/well | Source of adenylate cyclase and somatostatin receptors. |

| Forskolin | 10 mM in DMSO | 10 µM | Stimulates adenylate cyclase to produce a measurable baseline of cAMP. |

| Somatostatin-14 (SRIF) | 1 mM in water | 10 nM | Inhibits forskolin-stimulated adenylate cyclase activity. |

| This compound | 10 mM in DMSO | 0.1 nM to 100 µM | Test compound to determine its antagonist potency (IC50). |

| ATP | 100 mM in water | 1 mM | Substrate for adenylate cyclase. |

Assay Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare stock solutions of Forskolin, Somatostatin-14, and this compound in their respective solvents.

-

On the day of the experiment, prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

-

Prepare working solutions of Forskolin and Somatostatin-14 in Assay Buffer.

-

Prepare the ATP solution in Assay Buffer.

-

-

Assay Plate Setup:

-

The assay is performed in a 96-well microplate.

-

Add 10 µL of the appropriate this compound dilution (or vehicle for control wells) to each well.

-

Add 10 µL of Somatostatin-14 working solution to all wells except for the basal and forskolin-only controls. Add 10 µL of Assay Buffer to the control wells.

-

Add 10 µL of Forskolin working solution to all wells except for the basal control. Add 10 µL of Assay Buffer to the basal control well.

-

Add 50 µL of the cell membrane suspension (diluted in Assay Buffer) to each well.

-

-

Initiation and Incubation of the Reaction:

-

Pre-incubate the plate at 30°C for 15 minutes with gentle shaking.

-

Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 30 minutes with gentle shaking.

-

-

Termination of the Reaction:

-

Terminate the reaction by adding 100 µL of the lysis buffer provided in the cAMP ELISA kit to each well. Alternatively, the reaction can be stopped by heating the plate at 95°C for 5 minutes.

-

-

Quantification of cAMP:

-

Follow the instructions provided with the commercial cAMP ELISA kit to quantify the amount of cAMP produced in each well. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.[9]

-

Data Analysis

-

Standard Curve: Generate a standard curve by plotting the absorbance values of the cAMP standards provided in the ELISA kit against their known concentrations.

-

cAMP Concentration Calculation: Use the standard curve to determine the concentration of cAMP in each experimental well.

-

Data Normalization:

-

Basal Activity (0%): The cAMP level in the presence of somatostatin and forskolin (no this compound).

-

Maximal Activity (100%): The cAMP level in the presence of forskolin only.

-

-

IC50 Determination:

-

Plot the percentage of inhibition reversal (or percentage of maximal activity) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value of this compound. The IC50 is the concentration of the antagonist that produces 50% of its maximal effect.

-

Summary of Controls

| Control | Components | Expected Outcome | Purpose |

| Basal | Membranes + ATP | Low cAMP | Measures the basal activity of adenylate cyclase without any stimulation. |

| Forskolin Only | Membranes + Forskolin + ATP | High cAMP | Represents 100% stimulated adenylate cyclase activity. |

| SRIF Inhibition | Membranes + Forskolin + SRIF + ATP | Low cAMP | Represents the inhibited state of adenylate cyclase (0% activity for IC50 calculation). |

Alternative cAMP Detection Methods

While this protocol details the use of an ELISA-based method, other techniques can be employed for cAMP quantification. These include:

-

Radiochemical Assays: The classic method involves using [α-³²P]ATP as a substrate and separating the resulting [³²P]cAMP by column chromatography.[10][11]

-

Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a fluorescently labeled cAMP for binding to a specific antibody.

-

Luminescence-Based Assays: These assays, such as Promega's cAMP-Glo™, measure changes in luminescence resulting from cAMP-dependent protein kinase A (PKA) activity.[12]

-

Spectrophotometric and Fluorometric Assays: These methods involve enzymatic coupling reactions that lead to a change in absorbance or fluorescence.[10][13]

The choice of detection method will depend on the available equipment, desired throughput, and sensitivity requirements. Non-radioactive methods are generally preferred for safety and ease of use.[10][14]

References

- 1. mybiosource.com [mybiosource.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. biocompare.com [biocompare.com]

- 5. Human Adenylate Cyclase 1/AC1 ELISA Kit (A76105) [antibodies.com]

- 6. ELISA Kit [ABIN1049938] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Adenylate Cyclase (ADCY), ELISA Kit - CD BioSciences [cd-biosciences.com]

- 9. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 10. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP-Glo™ Assay [promega.kr]

- 13. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

Application Notes and Protocols for AC-178335: Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the solubility and stability of the hypothetical compound AC-178335 in common laboratory solvents. The following protocols are based on established methodologies to ensure data accuracy and reproducibility, which are critical for reliable downstream applications in drug discovery and development.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following protocol outlines the equilibrium solubility assessment of this compound using the widely accepted shake-flask method.[1]

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C (Example Data)

| Solvent | Polarity | Measured Solubility (mg/mL) | Molar Solubility (M) | Observations |

| Water | High | < 0.1 | < 0.0002 | Insoluble |

| Ethanol | High | 15.2 | 0.034 | Soluble |

| DMSO | High | > 100 | > 0.227 | Freely Soluble |

| Propylene Glycol | Intermediate | 25.8 | 0.058 | Soluble |

| PEG 400 | Intermediate | 45.1 | 0.102 | Soluble |

| Ethyl Acetate | Intermediate | 5.3 | 0.012 | Sparingly Soluble |

| Acetonitrile | Intermediate | 8.9 | 0.020 | Soluble |

| Toluene | Low | < 0.5 | < 0.001 | Slightly Soluble |

| Hexane | Low | < 0.1 | < 0.0002 | Insoluble |

Note: The molar solubility is calculated based on a hypothetical molecular weight for this compound of 440.5 g/mol .

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [1]

This protocol determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Water, Ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the selected solvent (e.g., 1 mL).

-

Seal the vial and place it on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vial for the presence of undissolved solid.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL and molarity.

Visualization of Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Assessing the chemical stability of this compound in solution is crucial for determining appropriate storage conditions and ensuring the integrity of the compound in experimental assays.

Table 2: Stability of this compound (10 mM) in DMSO at Various Temperatures (Example Data)

| Storage Condition | Time Point | Purity (%) | Degradants Detected (%) | Observations |

| -80°C | 0 | 99.8 | < 0.2 | Clear solution |

| 1 month | 99.7 | < 0.3 | No change | |

| 3 months | 99.8 | < 0.2 | No change | |

| 6 months | 99.6 | < 0.4 | No change | |

| -20°C | 0 | 99.8 | < 0.2 | Clear solution |

| 1 month | 99.5 | 0.5 | No change | |

| 3 months | 99.1 | 0.9 | No change | |

| 6 months | 98.5 | 1.5 | No change | |

| 4°C | 0 | 99.8 | < 0.2 | Clear solution |

| 1 week | 98.2 | 1.8 | Slight yellowing | |

| 1 month | 95.3 | 4.7 | Noticeable yellowing | |

| Room Temperature | 0 | 99.8 | < 0.2 | Clear solution |

| 24 hours | 96.5 | 3.5 | Significant degradation | |

| 1 week | 85.1 | 14.9 | Color change and precipitate |

Experimental Protocol: Solution Stability Assessment [2]

This protocol assesses the stability of this compound in a stock solution under various storage conditions over time.

Materials:

-

This compound

-

Anhydrous DMSO

-

Amber glass vials with screw caps

-

LC-MS system

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a specified concentration (e.g., 10 mM).

-

Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.[2]

-

Tightly cap the vials.

-

Time-Zero (T0) Analysis: Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity.[2]

-

Store the remaining vials under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.

-

Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

-

Allow the vial to thaw completely and equilibrate to room temperature before opening.

-

Analyze the sample by LC-MS using the same method as the T0 analysis.

-

Data Analysis: Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants).[2] Identify and characterize any significant degradation products.

Visualization of Stability Assessment Workflow

Caption: Workflow for Solution Stability Assessment.

Example Signaling Pathway

The mechanism of action of a drug is often elucidated by its interaction with specific signaling pathways. While the specific pathway for this compound is not defined here, a generic kinase signaling cascade is presented as an example of how such a pathway could be visualized.

References

Techniques for Measuring the Cell Permeability of AC-178335: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-178335 is a linear hexapeptide that acts as a somatostatin antagonist. As with many peptide-based therapeutics, its efficacy is intrinsically linked to its ability to reach its target receptors, which often necessitates crossing cellular membranes. Therefore, accurately quantifying the cell permeability of this compound is a critical step in its preclinical development. These application notes provide detailed protocols for two standard and complementary assays to measure the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA model serves as a high-throughput initial screen for passive diffusion, while the Caco-2 assay offers a more complex, biologically relevant model that accounts for both passive and active transport mechanisms across an epithelial barrier. Together, these methods provide a comprehensive permeability profile of this compound, guiding further drug development and formulation strategies.

Signaling Pathway of the Target: Somatostatin Receptor

This compound is an antagonist of somatostatin receptors. Understanding the downstream signaling of these receptors provides context for the biological implications of the antagonist's activity. Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon binding their endogenous ligand somatostatin, initiate an inhibitory signaling cascade. A simplified representation of this pathway is depicted below.

Caption: Somatostatin Receptor Signaling Pathway.

Data Presentation

The following tables summarize the expected data output from the permeability assays for this compound, alongside control compounds with known permeability characteristics.

Table 1: PAMPA Permeability Data

| Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |

| This compound | 10 | [Experimental Value] | [Interpreted Value] |

| Propranolol (High Perm.) | 10 | > 10 | High |

| Atenolol (Low Perm.) | 10 | < 1 | Low |

Table 2: Caco-2 Permeability Data

| Compound | Direction | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| This compound | A → B | 10 | [Experimental Value] | [Calculated Value] |

| B → A | 10 | [Experimental Value] | ||

| Antipyrine (High Perm.) | A → B | 10 | > 20 | ~1 |

| B → A | 10 | > 20 | ||

| Atenolol (Low Perm.) | A → B | 10 | < 0.5 | ~1 |

| B → A | 10 | < 0.5 | ||

| Talinolol (P-gp Substrate) | A → B | 10 | ~1 | > 3 |

| B → A | 10 | > 3 |

Note: A → B refers to apical to basolateral transport (mimicking gut to blood absorption), while B → A refers to basolateral to apical transport.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing the passive diffusion of this compound across a lipid-infused artificial membrane.

Materials and Reagents:

-

This compound

-

PAMPA plate (e.g., 96-well format with a filter membrane)

-

Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Donor solution buffer (matched to acceptor buffer)

-

Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

-

Control compounds: Propranolol (high permeability), Atenolol (low permeability)

-

DMSO (for stock solutions)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and control compounds in DMSO.

-

Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 10 µM in the donor solution buffer. The final DMSO concentration should be ≤ 1%.

-

Coating the PAMPA Plate: Add 5 µL of the phospholipid solution to each well of the donor plate's filter membrane. Allow the solvent to evaporate for approximately 5 minutes.

-

Assembling the PAMPA Sandwich: Add 300 µL of acceptor sink buffer to each well of the acceptor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

-

Adding Donor Solutions: Add 200 µL of the prepared donor solutions (this compound and controls) to the appropriate wells of the donor plate.

-

Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.

-

Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

-

Quantification: Analyze the concentration of this compound and control compounds in the donor and acceptor wells using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [drug]acceptor / [drug]equilibrium)

Where:

-

Vd = Volume of donor well

-

Va = Volume of acceptor well

-

Area = Surface area of the membrane

-

Time = Incubation time in seconds

-

[drug]acceptor = Concentration in the acceptor well

-

[drug]equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This protocol describes the measurement of this compound transport across a confluent monolayer of Caco-2 cells, which models the human intestinal epithelium.

Caption: Caco-2 Permeability Experimental Workflow.

Materials and Reagents:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

This compound and control compounds (Antipyrine, Atenolol, Talinolol)

-

TEER meter

-

Lucifer yellow (for monolayer integrity check)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check:

-

Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values indicative of a tight monolayer (typically > 200 Ω·cm²).

-

Optionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.

-

-

Preparation for Transport Study:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Pre-incubate the monolayers with transport buffer at 37°C for 30 minutes.

-

-

Transport Experiment:

-

Prepare 10 µM dosing solutions of this compound and controls in transport buffer.

-

For A → B transport: Remove the apical buffer and add the dosing solution. Add fresh transport buffer to the basolateral side.

-

For B → A transport: Remove the basolateral buffer and add the dosing solution. Add fresh transport buffer to the apical side.

-

-

Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂ for 2 hours. At the end of the incubation, collect samples from the receiver compartments for analysis. Also, collect a sample from the donor compartment to determine the initial concentration.

-

Quantification: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt = Rate of drug appearance in the receiver compartment

-

A = Surface area of the insert

-

C₀ = Initial concentration in the donor compartment

The efflux ratio is calculated as:

Efflux Ratio = Papp (B → A) / Papp (A → B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Step-by-step guide for synthesizing AC-178335 for research purposes.

Application Notes: Synthesis of AC-178335

Compound: this compound Sequence: Ac-hfirwf-NH₂ (All D-amino acids) Molecular Formula: C₄₉H₆₃N₁₁O₇ Description: this compound is a synthetic, linear hexapeptide composed entirely of D-amino acids with an acetylated N-terminus and an amidated C-terminus. It functions as a pure antagonist for the somatostatin receptor type 2 (SSTR2).[1] Somatostatin is a key peptide that inhibits the secretion of growth hormone (GH).[1] By blocking the action of somatostatin, this compound can be utilized in research to study the physiological roles of endogenous somatostatin and its impact on GH release.[1]

Principle of Synthesis

The synthesis of this compound is achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[2][3] The process begins from the C-terminus (D-Phenylalanine) and proceeds to the N-terminus. Key steps include the deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and finally, cleavage of the completed peptide from the resin.[4]

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis of this compound on a 0.1 mmol scale.

| Category | Item | Recommended Supplier Specification | Quantity (0.1 mmol scale) |

| Solid Support (Resin) | Rink Amide Resin | 100-200 mesh, ~0.5-0.8 mmol/g substitution | ~200 mg |

| Protected Amino Acids | Fmoc-D-Phe-OH | Standard Grade for SPPS | 0.5 mmol (5 eq.) |

| Fmoc-D-Trp(Boc)-OH | Boc side-chain protection | 0.5 mmol (5 eq.) | |

| Fmoc-D-Arg(Pbf)-OH | Pbf side-chain protection | 0.5 mmol (5 eq.) | |

| Fmoc-D-Ile-OH | Standard Grade for SPPS | 0.5 mmol (5 eq.) | |

| Fmoc-D-His(Trt)-OH | Trt side-chain protection | 0.5 mmol (5 eq.) | |

| Coupling Reagents | HBTU / HATU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 0.45 mmol (4.5 eq.) |

| DIPEA / DIEA | N,N-Diisopropylethylamine | 1.0 mmol (10 eq.) | |

| Deprotection Reagent | Piperidine | Anhydrous, for molecular biology | 20% (v/v) in DMF |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade, amine-free | ~500 mL |

| DCM (Dichloromethane) | Anhydrous | ~200 mL | |

| N-Terminal Capping | Acetic Anhydride | Reagent Grade | 1.0 mmol (10 eq.) |

| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Reagent Grade | 9.5 mL (95%) |

| Triisopropylsilane (TIS) | Reagent Grade | 0.25 mL (2.5%) | |

| Water (H₂O) | HPLC Grade | 0.25 mL (2.5%) | |